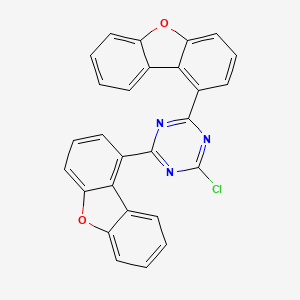
2-Chloro-4,6-bis(1-dibenzofuranyl)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4,6-bis(1-dibenzofuranyl)-1,3,5-triazine is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two dibenzofuran groups and a chlorine atom attached to the triazine ring. Triazines are known for their diverse applications in agriculture, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-bis(1-dibenzofuranyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with dibenzofuran under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors, advanced purification techniques, and waste management strategies.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4,6-bis(1-dibenzofuranyl)-1,3,5-triazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The dibenzofuran groups can participate in coupling reactions, forming larger and more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: It may find applications in the development of advanced materials, such as polymers, coatings, and electronic devices.
Wirkmechanismus
The mechanism of action of 2-Chloro-4,6-bis(1-dibenzofuranyl)-1,3,5-triazine would depend on its specific interactions with molecular targets and pathways. For example, if the compound exhibits bioactivity, it may interact with specific enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The exact mechanism would require detailed studies using techniques such as molecular docking, biochemical assays, and cellular studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Chloro-4,6-bis(1-dibenzofuranyl)-1,3,5-triazine include other triazine derivatives with different substituents, such as:
- 2-Chloro-4,6-diphenyl-1,3,5-triazine
- 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride)
- 2,4,6-Triamino-1,3,5-triazine (melamine)
Uniqueness
The uniqueness of this compound lies in its specific structure, which includes two dibenzofuran groups and a chlorine atom. This unique structure may confer specific properties, such as enhanced stability, reactivity, or bioactivity, compared to other triazine derivatives.
Eigenschaften
Molekularformel |
C27H14ClN3O2 |
|---|---|
Molekulargewicht |
447.9 g/mol |
IUPAC-Name |
2-chloro-4,6-di(dibenzofuran-1-yl)-1,3,5-triazine |
InChI |
InChI=1S/C27H14ClN3O2/c28-27-30-25(17-9-5-13-21-23(17)15-7-1-3-11-19(15)32-21)29-26(31-27)18-10-6-14-22-24(18)16-8-2-4-12-20(16)33-22/h1-14H |
InChI-Schlüssel |
SBIPKOFLAZZMFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=C3O2)C4=NC(=NC(=N4)Cl)C5=C6C7=CC=CC=C7OC6=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


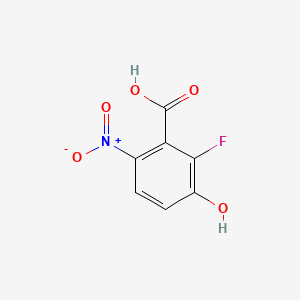

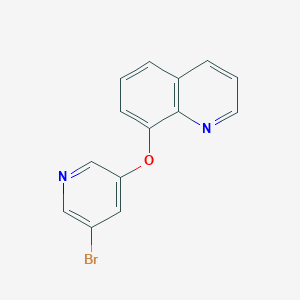
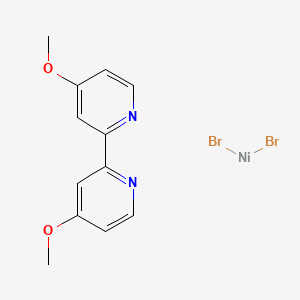

![ethyl 1-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13918548.png)

![Methyl 4-[acetyl(hydroxy)amino]benzoate](/img/structure/B13918562.png)
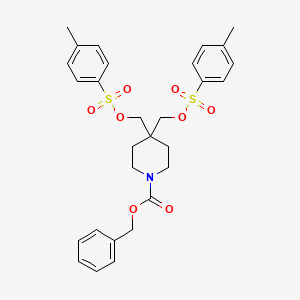
![2-[(1R,2R)-2-Amino-1,2-diphenylethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13918574.png)
![1-(Acetoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13918575.png)
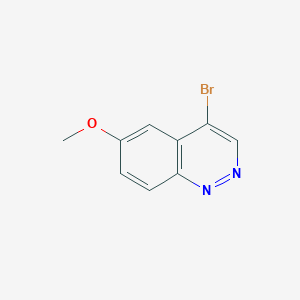
![2-[1-(Cyanomethyl)cyclopent-3-en-1-yl]acetonitrile](/img/structure/B13918604.png)

